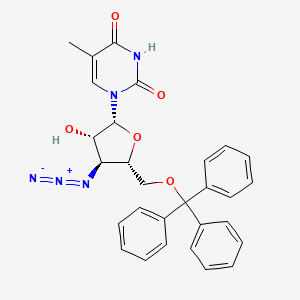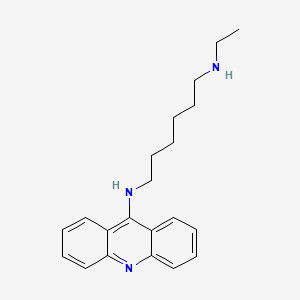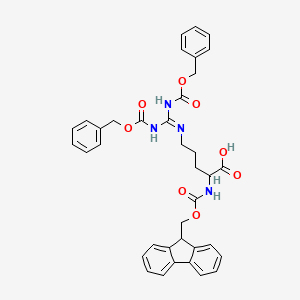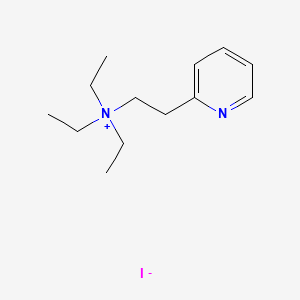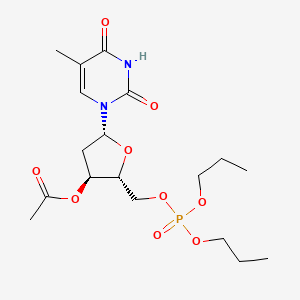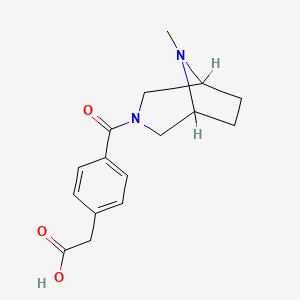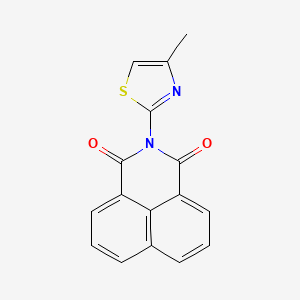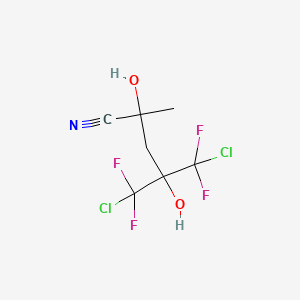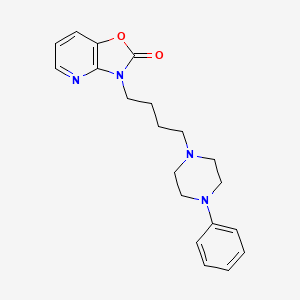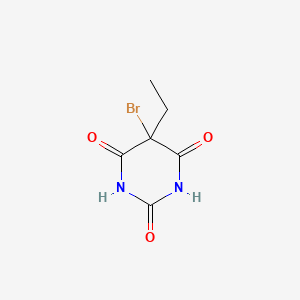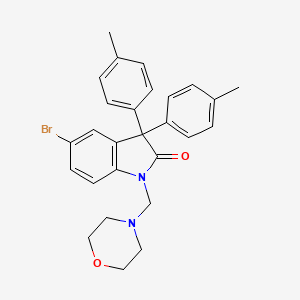![molecular formula C22H18N2O2 B12807172 Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]- CAS No. 84634-57-1](/img/structure/B12807172.png)
Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound referred to as “NIOSH/SL7842200” is a chemical substance documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of a broader category of chemicals that are monitored for their potential health hazards in occupational settings. The specific properties and applications of this compound make it significant in various industrial and research contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “NIOSH/SL7842200” involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The exact synthetic route may vary depending on the desired application, but it typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the compound.
Purification: After the initial synthesis, the compound undergoes purification processes, such as crystallization, distillation, or chromatography, to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “NIOSH/SL7842200” is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
“NIOSH/SL7842200” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “NIOSH/SL7842200” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced forms with altered chemical properties.
Substitution: Substituted compounds with new functional groups.
Wissenschaftliche Forschungsanwendungen
“NIOSH/SL7842200” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate or as a component in medical formulations.
Industry: It is used in the manufacturing of various industrial products, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of “NIOSH/SL7842200” involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
“NIOSH/SL7842200” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include “NIOSH/SL7842201” and “NIOSH/SL7842202”.
Uniqueness: The specific reactivity, stability, and applications of “NIOSH/SL7842200” make it distinct from other compounds in its class.
Eigenschaften
CAS-Nummer |
84634-57-1 |
|---|---|
Molekularformel |
C22H18N2O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol |
InChI |
InChI=1S/C22H18N2O2/c1-26-22-13-7-3-9-16(22)20-14-19(15-8-2-6-12-21(15)25)23-17-10-4-5-11-18(17)24-20/h2-13,25H,14H2,1H3 |
InChI-Schlüssel |
LECPLPRIFMXKDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


